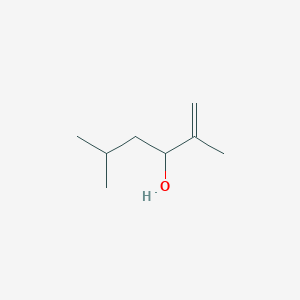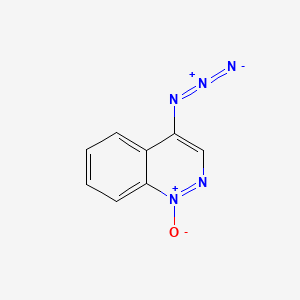
Cinnoline, 4-azido-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline, 4-azido-, 1-oxide is a derivative of cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂ This compound is notable for its unique structure, which includes an azido group (-N₃) and an oxide group (-O) attached to the cinnoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnoline, 4-azido-, 1-oxide, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the cyclization of ortho-ethynylarenediazonium salts, which has been developed substantially in recent years . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the successful formation of the cinnoline nucleus.
Industrial Production Methods
Industrial production methods for cinnoline derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and other advanced techniques to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnoline, 4-azido-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Major Products Formed
Applications De Recherche Scientifique
Cinnoline, 4-azido-, 1-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of cinnoline, 4-azido-, 1-oxide involves its interaction with specific molecular targets and pathways. The azido group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound’s fluorogenic properties are due to the aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT) mechanisms .
Comparaison Avec Des Composés Similaires
Cinnoline, 4-azido-, 1-oxide can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their functional groups and pharmacological properties . The unique combination of the azido and oxide groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
List of Similar Compounds
Propriétés
Numéro CAS |
74227-75-1 |
|---|---|
Formule moléculaire |
C8H5N5O |
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
4-azido-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N5O/c9-12-11-7-5-10-13(14)8-4-2-1-3-6(7)8/h1-5H |
Clé InChI |
ZBHSRDLDGQNHCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
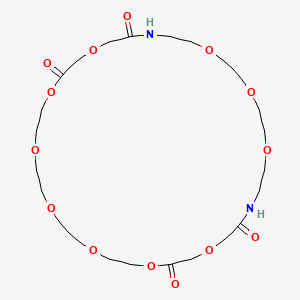

![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
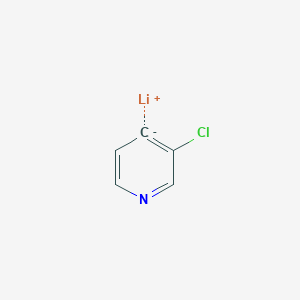
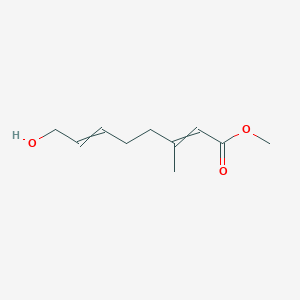

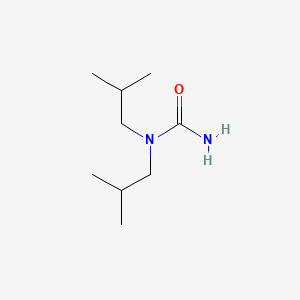
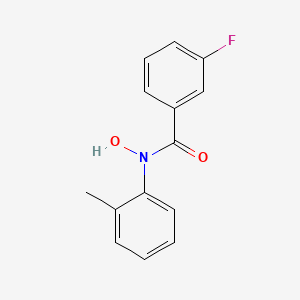
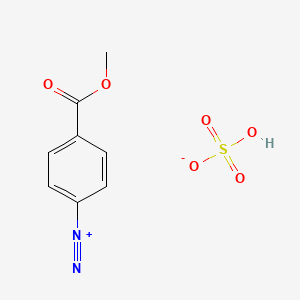
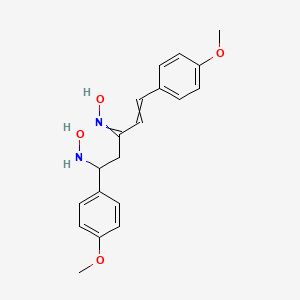
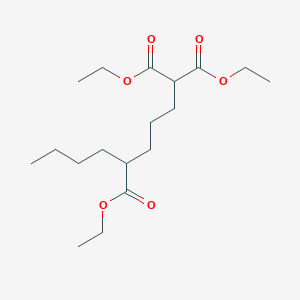
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
